Home > Products > Screening Compounds P30609 > Neutrophil Elastase Inhibitor
Neutrophil Elastase Inhibitor - 1448314-31-5

Neutrophil Elastase Inhibitor

Catalog Number: EVT-254738
CAS Number: 1448314-31-5
Molecular Formula: C16H11N3O
Molecular Weight: 261.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neutrophil elastase inhibitors comprise a diverse group of compounds that specifically target and block the activity of human neutrophil elastase (HNE). HNE is a serine protease predominantly found in neutrophils, a type of white blood cell crucial to the innate immune response [].

  • Acyl-enzyme inhibitors: These form a covalent bond with the active site serine residue of HNE, irreversibly inactivating the enzyme []. Examples include ONO-5046, MR-889, L-694,458, CE-1037, GW-311616, and TEI-8362 [].
  • Transition-state inhibitors: These mimic the transition state of the enzyme-substrate complex, binding non-covalently to the active site and reversibly inhibiting HNE []. Examples include ONO-6818, AE-3763, FK-706, ICI-200,880, ZD-0892, and ZD-8321 [].
  • HNE's role in inflammatory diseases: By inhibiting HNE, researchers can understand its contribution to the pathogenesis of various conditions, including acute lung injury, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and cystic fibrosis [, , , , , , , ].
  • Development of novel therapeutics: Identifying potent and selective inhibitors can pave the way for developing new treatments for inflammatory and proteolytic diseases [, , , ].
  • Understanding protease-antiprotease balance: Investigating the interplay between HNE and its natural inhibitors like secretory leukocyte proteinase inhibitor (SLPI) and elafin helps understand the delicate balance within the human body and how disruption contributes to disease [, , ].
Future Directions
  • Selectivity: Ensuring inhibitors target HNE specifically without affecting other essential proteases is crucial to minimize potential side effects [].
  • Delivery and Stability: Delivering inhibitors to the target tissues in sufficient concentrations and ensuring their stability under physiological conditions are essential for efficacy [, ].
  • Biomarkers: Identifying specific biomarkers to monitor HNE activity and the effectiveness of inhibition will facilitate clinical trial design and personalized treatment strategies [].
  • Developing next-generation inhibitors: Designing more potent, selective, and stable inhibitors using innovative approaches like pre-adaptive pharmacophores [].

Sivelestat Sodium Hydrate

Compound Description: Sivelestat sodium hydrate, also known as Sivelestat, is a specific, synthetic, small-molecule neutrophil elastase inhibitor. [, , , , , , , , , ] It acts as an acyl-enzyme inhibitor, forming a stable acyl-enzyme intermediate with the active site serine residue of neutrophil elastase. [] Sivelestat has demonstrated efficacy in preclinical models of acute lung injury, reducing neutrophil influx, oxidative stress, and production of inflammatory mediators like MIP-2. [, , , ] It has also shown beneficial effects in animal models of hepatic microvascular dysfunction, reducing leukocyte adhesion and improving sinusoidal perfusion. []

ONO-5046

Compound Description: ONO-5046 is another synthetic, small-molecule neutrophil elastase inhibitor. [, , , , , , ] Similar to Sivelestat, it acts as an acyl-enzyme inhibitor, targeting the active site of neutrophil elastase. [] Preclinical studies have shown its ability to attenuate endotoxin-induced lung dysfunction in sheep, reducing lung lymph flow, protein clearance, and improving lung mechanics. [] It has also shown protective effects against ischemia/reperfusion injury in rat liver transplantation, improving bile output and reducing neutrophil infiltration. []

FK706 (Tacrolimus)

Compound Description: FK706, also known as Tacrolimus, is an immunosuppressant drug primarily used to prevent organ rejection after transplantation. [] While not a direct neutrophil elastase inhibitor, FK706 has shown some inhibitory effects on LPS-induced hepatic microvascular dysfunction in mice, suggesting a potential indirect mechanism. []

SC-37698 and SC-39026

Compound Description: SC-37698 and SC-39026 are two putative neutrophil elastase inhibitors. [] While their specific structures and mechanisms of action are not detailed in the provided papers, their ability to attenuate endotoxin-induced lung dysfunction in sheep, similar to ONO-5046, suggests they are potent neutrophil elastase inhibitors. []

L-694,458, CE-1037, GW-311616 and TEI-8362

Compound Description: These compounds represent a class of small-molecule neutrophil elastase inhibitors known as acyl-enzyme inhibitors. [] While specific details on their structures and activities are not provided in the papers, their classification as acyl-enzyme inhibitors suggests they share a similar mechanism of action with Sivelestat and ONO-5046, forming a covalent bond with the active site serine residue of neutrophil elastase. []

ONO-6818, AE-3763, ICI-200,880, ZD-0892 and ZD-8321

Compound Description: These compounds belong to another class of small-molecule neutrophil elastase inhibitors known as transition-state inhibitors. [] Unlike acyl-enzyme inhibitors, they mimic the transition state of the enzyme-substrate complex, binding with high affinity to the active site. [] Specific details regarding their structures and properties are not provided in the papers.

Elafin and Secretory Leukocyte Proteinase Inhibitor (SLPI)

Compound Description: Elafin and SLPI are naturally occurring proteins that act as potent inhibitors of neutrophil elastase. [, , ] They belong to the serpin family of protease inhibitors. [, ] Elafin is found in various mucosal secretions, while SLPI is produced by epithelial cells and neutrophils. [, ] Both inhibitors have been investigated for their potential therapeutic benefits in inflammatory lung diseases. [, ]

α1-Antitrypsin

Compound Description: α1-Antitrypsin is a naturally occurring serpin protease inhibitor primarily known for its ability to inhibit neutrophil elastase. [, ] It is the most abundant protease inhibitor in human serum and plays a crucial role in protecting lung tissue from damage caused by neutrophil elastase. [, ] Deficiency in α1-antitrypsin is associated with an increased risk of developing lung emphysema. []

Overview

Neutrophil elastase is a serine protease produced by neutrophils, playing a crucial role in the immune response. It is involved in the degradation of extracellular matrix components and is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease and cystic fibrosis. Inhibitors of neutrophil elastase are of significant interest for therapeutic development due to their potential to mitigate tissue damage caused by excessive proteolytic activity.

Source

Neutrophil elastase inhibitors can be derived from various sources, including natural peptides from plants, animals, and microorganisms, as well as synthetic compounds. Natural inhibitors have been isolated from sources like the venom of centipedes and certain cyanobacteria, while synthetic inhibitors are designed based on structure-activity relationships to enhance efficacy and selectivity.

Classification

Neutrophil elastase inhibitors can be classified into two main categories:

  1. Natural Inhibitors: These include polypeptides and proteins derived from biological sources that exhibit inhibitory activity against neutrophil elastase.
  2. Synthetic Inhibitors: These are chemically synthesized compounds designed to mimic natural substrates or to fit into the active site of neutrophil elastase.
Synthesis Analysis

Methods

The synthesis of neutrophil elastase inhibitors involves several strategies, including:

  • Natural Extraction: Isolation of peptides from natural sources such as animal venoms or plant extracts.
  • Chemical Synthesis: Utilizing organic chemistry techniques to construct inhibitor molecules through various reactions, such as acylation or alkylation.
  • Structure-Activity Relationship Studies: Modifying existing compounds based on their binding efficiency and inhibitory potency against neutrophil elastase.

Technical Details

For instance, the synthesis of benzenesulfonic acid derivatives as inhibitors involves transforming carboxylic acids into acyl chlorides, followed by reaction with sulfonic acid-substituted anilines to yield desired products with varying inhibitory activities .

Molecular Structure Analysis

Structure

Neutrophil elastase inhibitors typically possess a structure that allows them to fit into the active site of the enzyme. Common structural features include:

  • Peptide Backbone: Many inhibitors are based on peptide sequences that resemble natural substrates.
  • Functional Groups: The presence of specific functional groups (e.g., amides, sulfonamides) enhances binding affinity.

Data

Crystallographic studies have provided insights into the molecular interactions between inhibitors and neutrophil elastase. For example, X-ray crystallography has elucidated the binding modes of various synthetic inhibitors, revealing key interactions within the enzyme's active site .

Chemical Reactions Analysis

Reactions

The inhibition mechanism often involves covalent modifications of the enzyme's active site through nucleophilic attack by serine residues within the catalytic triad (Ser195, His57, Asp102). This process leads to the formation of a stable acyl-enzyme complex.

Technical Details

The formation of this complex is facilitated by structural features in the inhibitor that allow for optimal alignment with the enzyme's catalytic residues. For example, studies highlight that proper geometric orientation is critical for effective inhibition .

Mechanism of Action

Process

The mechanism of action for neutrophil elastase inhibitors typically involves:

  1. Binding: The inhibitor binds to the active site of neutrophil elastase.
  2. Acylation: A nucleophilic attack occurs at the carbonyl carbon of the substrate by Ser195.
  3. Formation of a Tetrahedral Intermediate: This intermediate undergoes rearrangement leading to enzyme acylation.
  4. Regeneration: Water attacks the acyl-enzyme complex, regenerating active enzyme while preventing further substrate cleavage.

Data

Kinetic studies have shown that certain inhibitors can achieve low nanomolar inhibition constants (IC50 values), indicating high potency against neutrophil elastase .

Physical and Chemical Properties Analysis

Physical Properties

Neutrophil elastase inhibitors vary widely in their physical properties depending on their source and structure. Common characteristics include:

  • Molecular Weight: Typically ranging from small molecules (~300 Da) to larger peptides (~3000 Da).
  • Solubility: Many synthetic inhibitors are designed for enhanced solubility in aqueous environments.

Chemical Properties

The chemical stability of these inhibitors is crucial for their therapeutic application. Factors influencing stability include:

  • pH Sensitivity: Some inhibitors may degrade under acidic or basic conditions.
  • Thermal Stability: The ability to withstand elevated temperatures during storage and use.
Applications

Neutrophil elastase inhibitors have several scientific applications:

  1. Therapeutics for Inflammatory Diseases: They are being explored as treatments for conditions like chronic obstructive pulmonary disease and cystic fibrosis.
  2. Research Tools: Used in biochemical assays to study proteolytic processes and enzyme kinetics.
  3. Drug Development: Serve as lead compounds for developing more potent and selective drugs targeting neutrophil elastase.
Pathogenic Role of Neutrophil Elastase in Inflammatory and Degenerative Diseases

Protease-Antiprotease Imbalance in Chronic Obstructive Pulmonary Disease Pathogenesis

Neutrophil elastase (NE) is a serine protease that plays a central role in the protease-antiprotease imbalance underlying Chronic Obstructive Pulmonary Disease (COPD). In healthy lungs, NE activity is tightly regulated by endogenous inhibitors like α1-antitrypsin (A1AT), which forms irreversible complexes with NE at a 1:1 molar ratio [1]. COPD pathogenesis involves:

  • Genetic deficiency of A1AT (PiZZ phenotype), reducing serum levels to 10-15% of normal and permitting uncontrolled elastolytic activity. Over 120 million people carry defective alleles, with 3.4 million at high risk for emphysema [1].
  • Oxidative inactivation of A1AT by cigarette smoke, enabling NE to degrade alveolar elastin. This causes permanent airspace enlargement characteristic of emphysema, particularly the centrolobular form [1] [8].
  • Mucus hypersecretion via NE-induced upregulation of mucin genes (MUC5AC, MUC4) and goblet cell metaplasia, leading to airway obstruction [5] [8].

Table 1: Genetic Variants in α1-Antitrypsin Deficiency

PhenotypeSerum A1AT ConcentrationEmphysema RiskPrevalence
PiMM (Normal)1.5–3.5 g/LLow>95% population
PiMZ (Heterozygote)40-60% normalModerate~3% population
PiZZ (Homozygote)10-15% normalSevere1:2000-5000
NullUndetectableSevereRare [1]

Neutrophil Elastase-Mediated Extracellular Matrix Degradation in Pulmonary Fibrosis

NE directly cleaves structural components of the extracellular matrix (ECM), driving tissue remodeling in pulmonary fibrosis:

  • Elastin degradation: NE hydrolyzes elastin fibers critical for lung recoil, generating chemotactic fragments (e.g., elastin-derived peptides) that recruit additional neutrophils, perpetuating inflammation [8].
  • Collagen remodeling: NE activates matrix metalloproteinases (MMPs), particularly MMP-2, MMP-9, and MMP-12, which degrade collagen types I, III, and IV. This disrupts the alveolar architecture and promotes fibroblast proliferation [5] [8].
  • Proteoglycan destruction: NE cleaves heparan sulfate and chondroitin sulfate proteoglycans, releasing bound growth factors (e.g., TGF-β) that stimulate myofibroblast differentiation and collagen deposition [8].

Table 2: NE Substrate Specificity in ECM Degradation

ECM ComponentCleavage SiteBiological Consequence
ElastinVal-Gly, Ala-AlaLoss of lung elasticity, emphysema
Collagen IGly-LeuAlveolar wall destruction
Collagen IIIGly-IleImpaired airway integrity
Collagen IVAla-LeuBasement membrane disruption
FibronectinArg-GlyImpaired cell adhesion, migration
ProteoglycansSer-GlyRelease of bound growth factors [1] [8]

Elastase-Driven Cytokine Activation Networks in Acute Respiratory Distress Syndrome

NE amplifies inflammation in Acute Respiratory Distress Syndrome (ARDS) through proteolytic activation of cytokines and receptors:

  • IL-1α/IL-33 activation: NE cleaves pro-IL-1α and pro-IL-33 at specific Ala-Val and Ser-Pro sites, releasing bioactive cytokines that upregulate endothelial adhesion molecules (ICAM-1, VCAM-1), enhancing neutrophil transmigration [5] [9].
  • TLR4 potentiation: NE degrades the extracellular domain of TLR4, lowering its activation threshold to LPS. This amplifies IL-8 production and neutrophil recruitment by >10-fold [5] [9].
  • HMGB1 release: NE proteolytically liberates High Mobility Group Box 1 (HMGB1) from necrotic cells, which activates RAGE receptors, triggering macrophage TNF-α secretion and vascular leakage [5].

Table 3: Cytokine Networks Activated by Neutrophil Elastase in ARDS

Target MoleculeProteolytic ModificationInflammatory Outcome
Pro-IL-1αCleavage at Ala²⁴⁶-Val²⁴⁷Bioactive IL-1α release → Pyroptosis
Pro-IL-33Cleavage at Ser¹¹⁰-Pro¹¹¹Enhanced Th2 response → Eosinophil recruitment
TLR4Ectodomain sheddingHypersensitivity to LPS → 10x IL-8 increase
HMGB1Release from chromatinRAGE activation → Vascular leakage
ENaCα-subunit cleavageImpaired alveolar fluid clearance [5] [9]

Neutrophil Extracellular Trap (NET)-Associated Elastase in Autoimmune Disorders

Neutrophil Extracellular Traps (NETs) are chromatin fibers decorated with NE and other granule proteins that drive autoimmunity:

  • Autoantigen modification: NE in NETs citrullinates histones (H3, H4) and cleaves LL-37 antimicrobial peptide, generating neoepitopes that break immune tolerance. In rheumatoid arthritis, anti-citrullinated protein antibodies (ACPAs) cross-react with NE-modified antigens [4] [8].
  • Endothelial damage: NET-associated NE degrades laminin and type IV collagen in vessel walls, exposing subendothelial collagen. This promotes platelet adhesion and microthrombosis in lupus vasculopathy [4] [8].
  • Interferon activation: Mitochondrial DNA in NETs (oxidized by NE-MPO complexes) stimulates cGAS-STING pathways, elevating type I interferons in SLE. IFN-β further induces NE release, creating a feed-forward loop [4].

Table 4: NET-Associated Elastase in Autoimmune Pathologies

DiseaseNET-Elastase MechanismClinical Correlation
Systemic Lupus Erythematosus (SLE)Oxidized mtDNA activates cGAS-STING → IFN-α productionHigh IFN-α signature in 80% of patients
Rheumatoid ArthritisCitrullination of vimentin and fibrinogen → ACPA generationACPA titers predict joint erosion
Neuromyelitis Optica (NMO)Degradation of AQP4 on astrocytes → Complement activationLesions in spinal cord/optic nerve
ANCA VasculitisPR3-NE complexes on NETs → ANCA bindingGlomerulonephritis and pulmonary hemorrhage [4] [8]

Properties

CAS Number

1448314-31-5

Product Name

Neutrophil Elastase Inhibitor

IUPAC Name

1-(3-methylbenzoyl)indazole-3-carbonitrile

Molecular Formula

C16H11N3O

Molecular Weight

261.3

InChI

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3

InChI Key

KRFSMLDUZFVINX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N

Synonyms

1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.